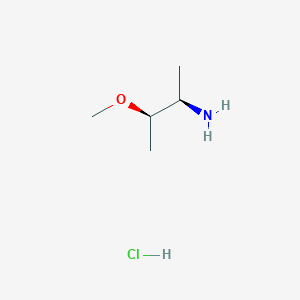

(2R,3R)-3-methoxybutan-2-amine hydrochloride

Descripción

(2R,3R)-3-Methoxybutan-2-amine hydrochloride is a chiral amine derivative characterized by a methoxy group at the C3 position and a stereogenic center at both C2 and C3. Its molecular formula is C₅H₁₃NO·HCl (molecular weight: 155.63 g/mol). The compound’s stereochemistry significantly influences its physicochemical and biological properties.

Propiedades

IUPAC Name |

(2R,3R)-3-methoxybutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-4(6)5(2)7-3;/h4-5H,6H2,1-3H3;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBIECBIEIBOCT-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-methoxybutan-2-amine hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde using a chiral reducing agent. For example, the reduction of (2R,3R)-3-methoxybutan-2-one with a chiral borane complex can yield the desired amine with high enantiomeric purity .

Industrial Production Methods

Industrial production of (2R,3R)-3-methoxybutan-2-amine hydrochloride often employs large-scale chiral resolution techniques. These methods may include the use of chiral chromatography or crystallization techniques to separate the desired enantiomer from a racemic mixture. Additionally, asymmetric synthesis using chiral catalysts in continuous flow reactors can be employed to produce the compound on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R)-3-methoxybutan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the amine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions to modify the amine group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various alkyl or acyl groups onto the amine nitrogen .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2R,3R)-3-methoxybutan-2-amine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .

Biology

The compound’s chiral nature allows it to interact selectively with biological molecules, making it useful in the study of enzyme-substrate interactions and receptor binding studies. It can serve as a model compound for understanding the role of chirality in biological systems .

Medicine

In medicinal chemistry, (2R,3R)-3-methoxybutan-2-amine hydrochloride is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the design of chiral drugs with improved efficacy and reduced side effects .

Industry

Industrially, the compound is used in the production of chiral intermediates for pharmaceuticals and agrochemicals. Its role as a chiral auxiliary in asymmetric synthesis is crucial for the large-scale production of enantiomerically pure compounds .

Mecanismo De Acción

The mechanism of action of (2R,3R)-3-methoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways involved depend on the specific biological context and the nature of the target molecule .

Comparación Con Compuestos Similares

Key Observations :

- Stereochemical Impact : The (2S) enantiomer (CID 75356277) shares identical functional groups but differs in optical activity, which may affect receptor binding or catalytic activity .

- Halogen Substitution : The bromo derivative (CID 55290157) introduces electrophilic reactivity, enabling nucleophilic substitution reactions absent in the methoxy-based target compound .

Physicochemical Properties

Limited experimental data are available for direct comparison, but predicted properties include:

Notes:

- The target compound’s hydrochloride salt enhances water solubility compared to its free base form.

- Bromo and chloro derivatives exhibit lower solubility due to hydrophobic halogen substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.